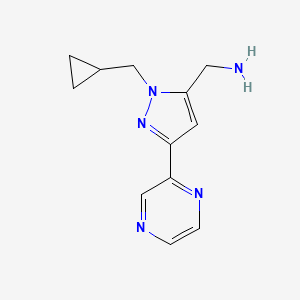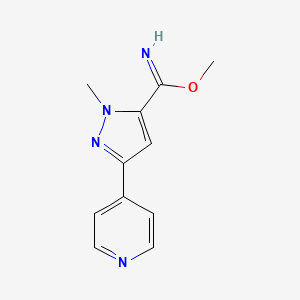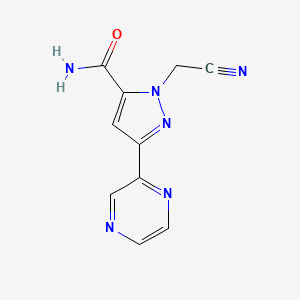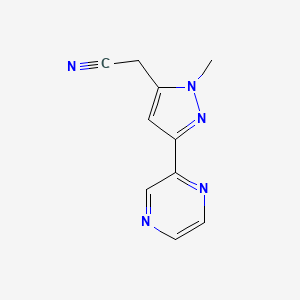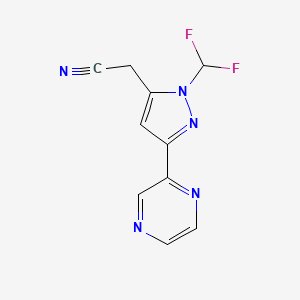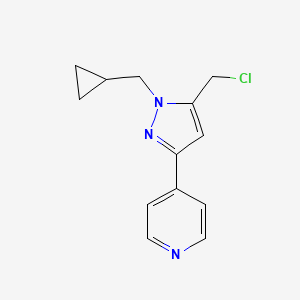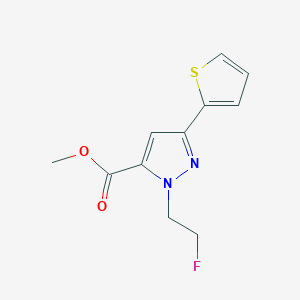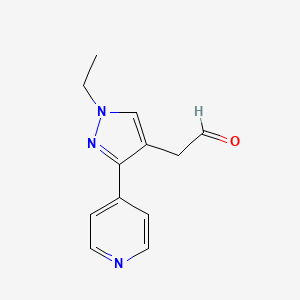
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
The compound “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a hydrazine with a 1,3-diketone or a similar precursor . The pyridine ring could be formed through a number of methods, including the Chichibabin synthesis, which involves the reaction of a dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings. Pyrazoles are known to undergo reactions at the 3-position, such as halogenation, acylation, and alkylation . Pyridines, on the other hand, are generally reactive at the 2- and 4-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole and pyridine rings could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Catalyst Development
A study by Magubane et al. (2017) focused on the synthesis of compounds related to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde for use in asymmetric transfer hydrogenation of ketones. The study revealed that Fe(II) and Ni(II) complexes of similar compounds acted as active catalysts for transfer hydrogenation, offering a promising approach for the synthesis of asymmetric molecules (Magubane, Alam, Ojwach, & Munro, 2017).
Novel Compound Synthesis
Khalifa et al. (2017) synthesized a novel series of compounds by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones, demonstrating the versatility of pyrazole-4-carbaldehyde derivatives in organic synthesis. These compounds were characterized by chemical and spectroscopic data, indicating the potential for further exploration in material sciences and drug development (Khalifa, Al-Omar, & Ali, 2017).
Antitumor Agents
Abdallah et al. (2017) investigated the antitumor properties of novel pyrazole-based heterocycles, including derivatives of pyrazolopyridines. This study highlighted the potential of pyrazolylpyridines in developing anticancer agents, especially against human hepatocellular carcinoma cell lines, showcasing the biomedical applications of such compounds (Abdallah, Gomha, Abbas, Kazem, Alterary, & Mabkhot, 2017).
Heterocyclic Chemistry
Further research into the transformations of formylchromone derivatives has shown the potential of pyridine and pyrazole derivatives in synthesizing various heterocyclic compounds, demonstrating the broad applicability of such chemical frameworks in developing new molecules with varied properties (Clarke, Fitton, Kosmirak, Suschitzky, & Suschitzky, 1985).
properties
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-15-9-11(5-8-16)12(14-15)10-3-6-13-7-4-10/h3-4,6-9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBEIBQJDGMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



